Ethyl 2-(2-chloro-5-methylphenoxy)acetate
Overview
Description
Ethyl (2-chloro-5-methylphenoxy)acetate is an organic compound with the molecular formula C11H13ClO3 It is an ester derived from the reaction of 2-chloro-5-methylphenol with ethyl chloroacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-5-methylphenoxy)acetate typically involves the esterification of 2-chloro-5-methylphenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product. The scalability of the process allows for large-scale production to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloro-5-methylphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylphenol and ethyl acetate.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Production of 2-chloro-5-methylphenol and ethyl acetate.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl (2-chloro-5-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-5-methylphenoxy)acetate involves its interaction with specific molecular targets. The ester group allows it to act as a prodrug, releasing the active phenol derivative upon hydrolysis. The chloro and methyl groups contribute to its lipophilicity, enhancing its ability to penetrate biological membranes. The compound may interact with enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Ethyl (2-chloro-5-methylphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl (2-methylphenoxy)acetate: Lacks the chloro group, resulting in different reactivity and applications.
Ethyl (2-chlorophenoxy)acetate: Lacks the methyl group, affecting its lipophilicity and biological activity.
Ethyl (2,4-dichlorophenoxy)acetate: Contains an additional chloro group, leading to increased reactivity and potential toxicity.
The uniqueness of Ethyl 2-(2-chloro-5-methylphenoxy)acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-chloro-5-methylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-6-8(2)4-5-9(10)12/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZUKNBMNTXXOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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